[(2,5-Diethoxy-4-methylphenyl)sulfonyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,5-Diethoxy-4-methylphenyl)sulfonyl]indoline is an organic compound that belongs to the class of sulfonylindolines. This compound is characterized by the presence of a sulfonyl group attached to an indoline ring, which is further substituted with diethoxy and methyl groups on the phenyl ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Diethoxy-4-methylphenyl)sulfonyl]indoline typically involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with indoline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
[(2,5-Diethoxy-4-methylphenyl)sulfonyl]indoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The diethoxy and methyl groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
[(2,5-Diethoxy-4-methylphenyl)sulfonyl]indoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2,5-Diethoxy-4-methylphenyl)sulfonyl]indoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The diethoxy and methyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline: Similar structure but with methoxy groups instead of diethoxy groups.
[(2,5-Diethoxy-4-methylphenyl)sulfonyl]benzene: Lacks the indoline ring.
[(2,5-Diethoxy-4-methylphenyl)sulfonyl]pyrrole: Contains a pyrrole ring instead of an indoline ring.
Uniqueness
[(2,5-Diethoxy-4-methylphenyl)sulfonyl]indoline is unique due to the combination of its sulfonylindoline core with diethoxy and methyl substitutions This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C19H23NO4S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C19H23NO4S/c1-4-23-17-13-19(18(24-5-2)12-14(17)3)25(21,22)20-11-10-15-8-6-7-9-16(15)20/h6-9,12-13H,4-5,10-11H2,1-3H3 |
InChI Key |
SXFGNNJKNITSKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.